molecular formula C24H25F3N2O3 B7752689 4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

Cat. No.: B7752689
M. Wt: 446.5 g/mol
InChI Key: IOAMOZLUVOVISJ-UHFFFAOYSA-N
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Description

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, a trifluoromethyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzofuran core contributes to its overall stability and bioactivity. The azepane ring may play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is unique due to its combination of a benzofuran core, trifluoromethyl group, and azepane ring, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O3/c1-15-21(23(31)28-17-8-6-7-16(13-17)24(25,26)27)22-18(19(30)9-10-20(22)32-15)14-29-11-4-2-3-5-12-29/h6-10,13,30H,2-5,11-12,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAMOZLUVOVISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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